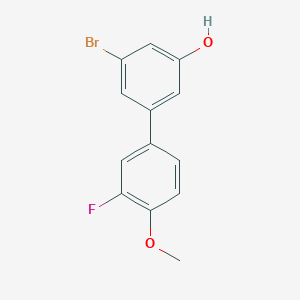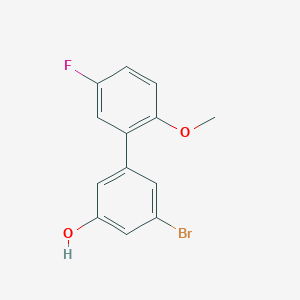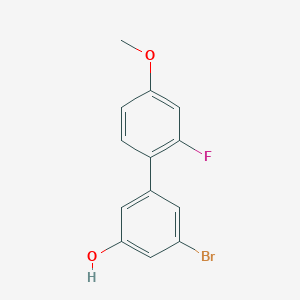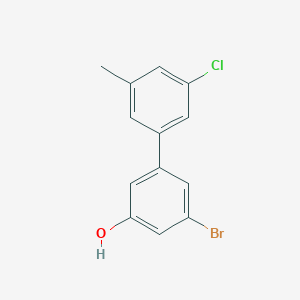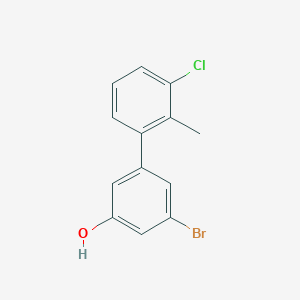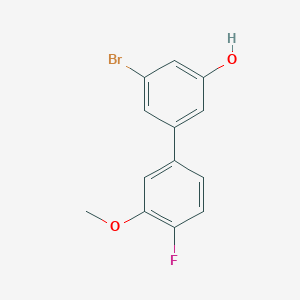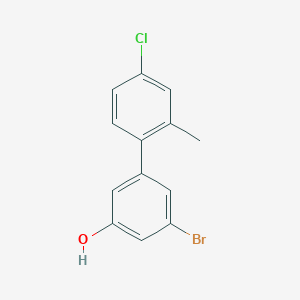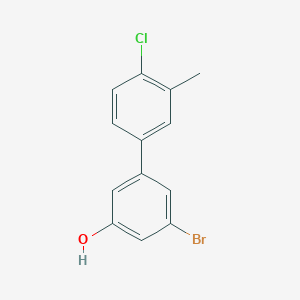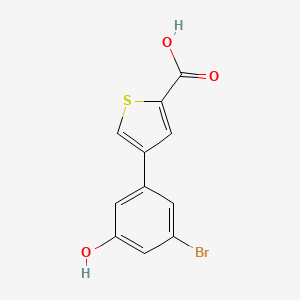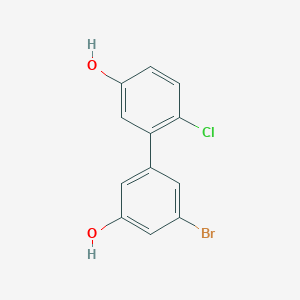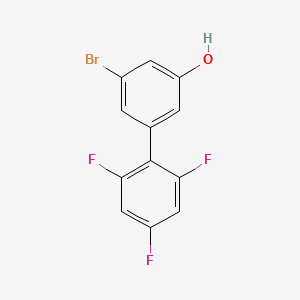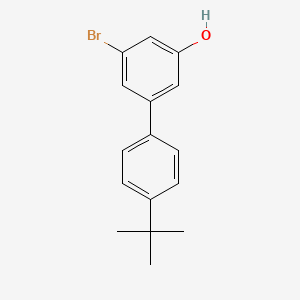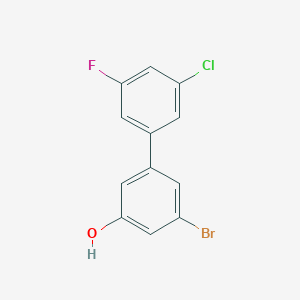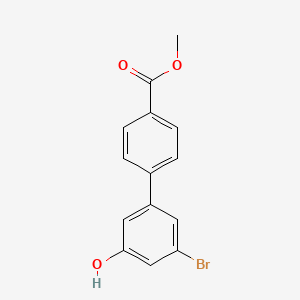![molecular formula C14H12BrNO2 B6383461 3-Bromo-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95% CAS No. 1261925-77-2](/img/structure/B6383461.png)
3-Bromo-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95% (3-B5-3-MACP) is an organic compound used in various scientific research applications. It is an aromatic compound, containing a phenol group and a bromine atom. It is a white solid, and is available in 95% purity. 3-B5-3-MACP has been used in a variety of laboratory experiments and research projects, due to its unique properties and chemical structure.
科学研究应用
3-Bromo-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95% is used in a variety of scientific research applications. It has been used as a synthetic intermediate in the synthesis of various organic compounds, such as 3-bromo-4-methoxy-5-[3-(N-methylaminocarbonyl)phenyl]phenol. It has also been used as a starting material in the synthesis of various other organic compounds. Additionally, 3-Bromo-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95% has been used in the synthesis of pharmaceuticals and other biologically active compounds.
作用机制
The mechanism of action of 3-Bromo-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95% is not yet fully understood. However, it is believed that the bromine atom in the compound is responsible for its activity, as it is known to interact with various proteins and enzymes. It is also believed that the N-methylaminocarbonyl group in the compound is responsible for its biological activity, as it is known to bind to various receptors and other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Bromo-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95% are not yet fully understood. However, it is believed that the compound may have a variety of effects on the body, depending on its concentration and the specific application. For example, it has been suggested that 3-Bromo-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95% may have anti-inflammatory, anti-cancer, and anti-fungal properties. Additionally, it has been suggested that the compound may be useful in the treatment of certain neurological disorders.
实验室实验的优点和局限性
3-Bromo-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95% has several advantages and limitations for laboratory experiments. One advantage is that it is available in 95% purity, which makes it easy to use in experiments. Additionally, the compound is relatively stable and can be stored for long periods of time. However, the compound is not water-soluble and must be dissolved in an organic solvent prior to use. Additionally, the compound is toxic and must be handled with care.
未来方向
There are a number of potential future directions for 3-Bromo-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%. One potential direction is the further investigation of its biochemical and physiological effects. Additionally, further research into the compound's mechanism of action could lead to the development of new therapeutic applications. Additionally, the compound could be used in the synthesis of new organic compounds, which could have a variety of applications. Finally, 3-Bromo-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95% could be used to develop new drugs and other biologically active compounds.
合成方法
3-Bromo-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95% is synthesized through a two-step process. The first step involves the reaction of 3-bromo-5-chlorophenol with N-methylaminocarbonyl chloride in the presence of a base, such as sodium hydroxide. This reaction yields 3-bromo-5-[3-(N-methylaminocarbonyl)phenyl]phenol, which is then purified by recrystallization. The second step involves the reduction of the compound with a reducing agent, such as sodium borohydride, to yield 3-Bromo-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95% in 95% purity.
属性
IUPAC Name |
3-(3-bromo-5-hydroxyphenyl)-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO2/c1-16-14(18)10-4-2-3-9(5-10)11-6-12(15)8-13(17)7-11/h2-8,17H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXHYXRKXHRKNPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00686429 |
Source


|
| Record name | 3'-Bromo-5'-hydroxy-N-methyl[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261925-77-2 |
Source


|
| Record name | 3'-Bromo-5'-hydroxy-N-methyl[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

